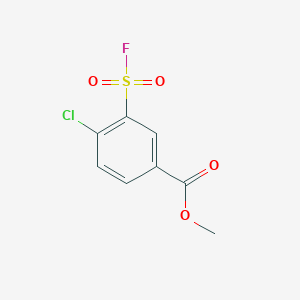

Methyl 4-chloro-3-(fluorosulfonyl)benzoate

Description

Methyl 4-chloro-3-(fluorosulfonyl)benzoate (CAS: 1955499-69-0) is a synthetic benzoate ester with the molecular formula C₈H₆ClFO₄S and a molecular weight of 252.65 g/mol . Its structure features a chloro substituent at the para position (C4) and a fluorosulfonyl (-SO₂F) group at the meta position (C3) on the benzene ring.

Properties

IUPAC Name |

methyl 4-chloro-3-fluorosulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUQAMIOIRORLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-(fluorosulfonyl)benzoate typically involves the esterification of 4-chloro-3-(fluorosulfonyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Major Products Formed

The major products formed from these reactions include various substituted benzoates, reduced benzoates, and sulfonic acid derivatives .

Scientific Research Applications

Methyl 4-chloro-3-(fluorosulfonyl)benzoate is used in a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: The compound is investigated for its potential therapeutic properties.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The reactivity and applications of benzoate esters are heavily influenced by substituents. Below is a comparative analysis with structurally related compounds:

| Compound Name | Molecular Formula | Substituents (Position) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Methyl 4-chloro-3-(fluorosulfonyl)benzoate | C₈H₆ClFO₄S | Cl (C4), -SO₂F (C3) | Chloro, fluorosulfonyl | 252.65 |

| Methyl 4-chlorobenzoate | C₈H₇ClO₂ | Cl (C4) | Chloro | 170.59 |

| Methyl 4-fluorobenzoate | C₈H₇FO₂ | F (C4) | Fluoro | 154.14 |

| Methyl 2-chlorobenzoate | C₈H₇ClO₂ | Cl (C2) | Chloro | 170.59 |

| Metsulfuron methyl ester | C₁₄H₁₅N₅O₆S | Triazine, sulfonylurea (C3, C4) | Sulfonylurea, methyl ester | 381.36 |

Key Observations :

- Substituent Position : Unlike simpler analogs (e.g., methyl 4-chlorobenzoate), the target compound’s fluorosulfonyl group at C3 introduces steric hindrance and electronic effects, enhancing reactivity in nucleophilic substitution or cross-coupling reactions .

- Comparison with Sulfonylurea Herbicides : Metsulfuron methyl ester () contains a sulfonylurea group linked to a triazine ring, enabling herbicidal activity via acetolactate synthase inhibition. In contrast, the fluorosulfonyl group in the target compound may serve as a precursor for sulfonamide synthesis but lacks direct pesticidal functionality .

Biological Activity

Methyl 4-chloro-3-(fluorosulfonyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Benzoate moiety : The core structure is based on a benzoic acid derivative.

- Chloro group : Positioned at the para position relative to the ester group, which may influence its reactivity and biological interactions.

- Fluorosulfonyl group : This functional group enhances the compound's electrophilicity, making it a potential candidate for covalent bonding with nucleophilic sites in enzymes.

The biological activity of this compound primarily involves its interaction with specific enzymes. The mechanism can be summarized as follows:

- Covalent Bond Formation : The fluorosulfonyl group can form covalent bonds with nucleophilic residues (such as cysteine or serine) in target enzymes. This leads to irreversible inhibition of enzyme activity.

- Enzyme Inhibition : By modifying the active site of enzymes, this compound can effectively block their function, which may be beneficial in therapeutic contexts where enzyme activity contributes to disease pathology.

Biological Activity and Research Findings

Research has highlighted several key aspects of the biological activity of this compound:

- Enzyme Inhibition Studies : It has been shown to inhibit various enzymes through covalent modification. For instance, studies indicate that compounds with similar structures exhibit significant inhibition against targets like serine proteases and kinases .

- Potential Therapeutic Applications : Given its ability to inhibit critical enzymes involved in disease processes, this compound is being investigated for potential applications in drug development, particularly for conditions such as cancer and infectious diseases .

Case Studies

- Inhibition of Dihydroorotate Dehydrogenase : A related study demonstrated that fluorosulfonyl-containing compounds can effectively inhibit dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis in Plasmodium falciparum, the malaria-causing parasite. This inhibition could lead to new antimalarial therapies .

- Anti-inflammatory Properties : In animal models, compounds similar to this compound have shown efficacy in reducing inflammation and pain, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-chloro-2-(fluorosulfonyl)benzoate | C₉H₈ClF₃O₃S | Different chloro position; potential for varied activity |

| Methyl 5-chloro-2-(fluorosulfonyl)benzoate | C₉H₈ClF₃O₃S | Similar structure; investigated for enzyme inhibition |

| Methyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate | C₉H₈ClF₄O₃S | Contains two fluorine atoms; enhanced reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.